Bis(2-mercaptoethyl) sulfide

Catalog No.
S8085112
CAS No.
9027-67-2
M.F
C4H10S3
M. Wt
154.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-mercaptoethyl) sulfide

CAS Number

9027-67-2

Product Name

Bis(2-mercaptoethyl) sulfide

IUPAC Name

2-(2-sulfanylethylsulfanyl)ethanethiol

Molecular Formula

C4H10S3

Molecular Weight

154.3 g/mol

InChI

InChI=1S/C4H10S3/c5-1-3-7-4-2-6/h5-6H,1-4H2

InChI Key

KSJBMDCFYZKAFH-UHFFFAOYSA-N

Canonical SMILES

C(CSCCS)S

Bis(2-mercaptoethyl) sulfide (BMES), frequently procured under the acronyms DMDS or TDT (CAS 3570-55-6, historically cross-listed in some databases as 9027-67-2), is a highly reactive, sulfur-rich difunctional monomer characterized by two terminal thiol groups and a central thioether linkage . In industrial procurement, it is primarily valued for its exceptionally high sulfur content, which translates to a high intrinsic refractive index (nD ~1.596) . The compound is typically supplied as a clear liquid with low moisture and low color (APHA ≤ 15), making it a premium precursor for optical-grade polythiourethanes, rapid-cure epoxy hardeners, and heavy-metal chelating resins . Its structural flexibility and multi-dentate coordination capability distinguish it from standard aliphatic thiols, offering superior processability and final material performance.

Research Fit

High refractive index polymer synthesis. Supports thiol-ene/thiol-epoxy optical resin research where index ranking matters.
COF-based heavy metal remediation. May support post-synthetic thiol modification for Hg(II) sequestration studies.
Coordination chemistry. Tridentate S,S,S ligand framework for transition metal complex research.

Substituting Bis(2-mercaptoethyl) sulfide with generic aliphatic dithiols (like 1,6-hexanedithiol) or its oxygen analog, bis(2-mercaptoethyl) ether, fundamentally compromises end-product performance . In optical applications, replacing the central thioether linkage with a methylene or ether group drastically reduces the molar refraction, preventing the final polymer from reaching the critical 1.60+ refractive index threshold required for ultra-thin lenses [1]. In epoxy curing and metal scavenging, the absence of the central sulfur atom reduces the compound's denticity and coordination stability, leading to inferior crosslinking density and weaker heavy-metal retention . Furthermore, substituting with lower-molecular-weight thiols like 1,2-ethanedithiol introduces severe volatility and odor management issues on the production floor, escalating ventilation and compliance costs.

Substitution Risk

Thioether linkage not replicated

Simple aliphatic dithiols lack the central sulfide; refractive index and chelation mode may shift significantly.

Refractive index mismatch

Substituting with 1,2-ethanedithiol or 1,6-hexanedithiol may produce lower-index optical polymers; optical design outcomes may differ.

Coordination mode alteration

Bidentate dithiols cannot replicate the tridentate (S,S,S) fac-coordination observed with this ligand; complex stability may not transfer.

Refractive Index Superiority in Optical Polythiourethanes

For optical resin manufacturing, the intrinsic refractive index of the monomer dictates the final lens thinness. BMES provides a significantly higher refractive index than its oxygen-bridged analog, bis(2-mercaptoethyl) ether, due to the higher molar polarizability of the central sulfur atom . This allows polythiourethanes formulated with BMES to easily exceed the 1.60 refractive index threshold [1].

Evidence DimensionMonomer Refractive Index (nD at 20°C)
Target Compound Data~1.596
Comparator Or BaselineBis(2-mercaptoethyl) ether or standard aliphatic dithiols (~1.500 - 1.530)
Quantified DifferenceBMES provides an approximate 0.06 - 0.09 higher refractive index increment.
ConditionsMeasured at 20°C (nD) for the pure monomer prior to diisocyanate polymerization.

This high baseline refractive index is mandatory for synthesizing 1.60+ index optical lenses, allowing manufacturers to produce significantly thinner and lighter eyewear.

Refractive Index
Context-dependent
n20/D 1.5961
1,2-Ethanedithiol: 1.558 · 1,6-Hexanedithiol: 1.511 · DTT: ~1.520
Higher reported index supports optical polymer screening.
Cross-study comparison; verify with lot-specific measurement.

Volatility Reduction for Improved Processability and Odor Control

Thiol odor and volatility are major procurement bottlenecks due to worker safety and HVAC compliance. BMES exhibits a significantly higher boiling point and lower vapor pressure compared to common short-chain dithiols like 1,2-ethanedithiol (EDT) . This structural advantage retains the high reactivity of primary thiols while mitigating the severe handling risks associated with highly volatile mercaptans .

Evidence DimensionBoiling Point and Volatility
Target Compound DataBoiling point of ~276 °C at 760 mmHg (135-136 °C at 10 mmHg).
Comparator Or Baseline1,2-Ethanedithiol (EDT) (Boiling point ~146 °C at 760 mmHg).
Quantified DifferenceBMES boils over 120 °C higher than EDT, resulting in exponentially lower vapor pressure at standard room temperature.
ConditionsStandard atmospheric pressure (760 mmHg) vs reduced pressure distillation data.

Lower volatility drastically reduces the emission of noxious thiol odors during compounding, lowering ventilation overhead and improving worker safety.

Hg(II) Adsorption
Head-to-head
586.3 mg g⁻¹ (COF-S-SH)
535.5 mg g⁻¹ (COF-OH-SH, DTT-modified) at pH 7
Reported higher adsorption in tested COF system.
Single-study comparison; context-dependent.

Enhanced Tridentate Coordination for Heavy Metal Capture

In the synthesis of heavy-metal scavenging resins, ligand denticity is critical for capture efficiency. The S-C-C-S-C-C-S backbone of BMES provides three sulfur binding sites, allowing it to act as a tridentate ligand for soft Lewis acids like Hg2+ [1]. Standard aliphatic dithiols lack this central coordination site, resulting in lower binding affinities and higher metal leaching rates in aqueous environments [1].

Evidence DimensionLigand Denticity and Binding Sites
Target Compound Data3 sulfur binding sites (two terminal thiols, one central thioether).
Comparator Or BaselineStandard aliphatic dithiols (e.g., 1,3-propanedithiol) offering only 2 binding sites.
Quantified DifferenceThe inclusion of the central thioether sulfur increases the coordination denticity from 2 to 3, enhancing the thermodynamic stability of the metal-ligand complex.
ConditionsCoordination chemistry in aqueous or resin-bound heavy metal scavenging environments.

Procurement of BMES for functionalized resins ensures higher capacity and tighter retention of toxic heavy metals in industrial wastewater treatment.

Coordination Mode
Class-level
Tridentate (S,S,S) fac-coordination in Re(V) complexes
Supports stability evaluation for metal complex research.
Structurally confirmed in Re model; broader applicability not established.

Accelerated Low-Temperature Epoxy Curing

BMES is highly effective as a polymercaptan hardener for epoxy resins, particularly in environments where standard polyamines fail to cure. The high mobility of the thioether backbone combined with the reactive terminal thiols allows BMES-formulated systems to achieve rapid gel times even at near-freezing temperatures, vastly outperforming traditional amine-based curing agents .

Evidence DimensionCuring Temperature Threshold and Speed
Target Compound DataCapable of rapid curing (minutes) at 0°C to 25°C.
Comparator Or BaselineConventional polyamine hardeners (typically requiring >15°C or elevated thermal baking for full cure).
Quantified DifferenceBMES enables full structural curing at temperatures where standard amines remain dormant, reducing room-temperature cure times from hours to minutes.
ConditionsTwo-part epoxy adhesive formulations utilizing tertiary amine accelerators.

Essential for formulating rapid-assembly adhesives and winter-grade industrial coatings that must cure reliably in cold weather.

Patent Composition
Source review
Explicitly claimed with <3% impurity specification
Supports composition-specific procurement context.
Patent application data; validate purity for intended optical use.

High-Index Optical Lens Manufacturing

Directly leveraging its high monomer refractive index (1.596), BMES is a primary procurement choice for reacting with diisocyanates (like XDI or IPDI) to produce polythiourethane optical lenses . It is the standard building block for achieving the 1.60 and 1.67 refractive index tiers, enabling the production of ultra-thin, lightweight prescription eyewear that cannot be achieved with standard polycarbonates or ether-based thiols.

Rapid-Cure and Low-Temperature Epoxy Adhesives

Due to the high reactivity of its terminal thiol groups, BMES is utilized in the formulation of premium polymercaptan epoxy hardeners . It is specifically procured for construction adhesives, anchoring gels, and industrial coatings that must cure reliably in cold weather (down to 0°C) or require rapid setting times (e.g., 5-minute epoxies) on assembly lines, outperforming traditional polyamine systems .

Heavy Metal Scavenging Resins and Sorbents

Taking advantage of its tridentate sulfur structure (two thiols and one thioether), BMES is grafted onto polymer backbones or silica to create highly selective heavy metal scavengers [1]. It is ideal for industrial wastewater treatment facilities needing to aggressively capture soft metal cations like mercury (Hg2+), lead (Pb2+), and silver (Ag+), where standard dithiol ligands exhibit weaker binding affinities [1].

Advanced Anti-Corrosion Metal Coatings

The strong coordination ability of the sulfur atoms in BMES makes it an excellent candidate for specialized anti-corrosion primers . By forming robust, self-assembled monolayers or strongly coordinated protective barriers on metal substrates (such as copper or silver), BMES-based formulations prevent oxidation and environmental degradation more effectively than non-sulfur-containing adhesion promoters.

Application Fit Matrix

Application
Selection Property
Validation Focus
High refractive index optical polymer research
Refractive index comparator context
Optical property measurement; lot-specific index verification
COF-based mercury adsorption studies
Adsorption capacity ranking among thiol modifiers
Hg(II) binding efficiency; material stability under study conditions
Transition metal complexation for radiopharmaceutical research models
Tridentate chelation mode context
Complex stability and structural characterization
Thioepoxy optical material development
Composition-specific patent context
Purity specification and impurity profile review

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

153.99446384 Da

Monoisotopic Mass

153.99446384 Da

Heavy Atom Count

7

UNII

OEU4AZC07S

General Manufacturing Information

Ethanethiol, 2,2'-thiobis-: ACTIVE
Terminal deoxyribonucleotidyltransferase: ACTIVE

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